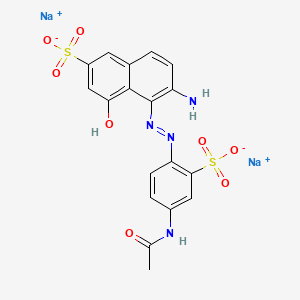
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate
Übersicht
Beschreibung
Lissamine fast red is an organic sodium salt that is the disodium salt of 5-[(4-acetamido-2-sulfophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonic acid. Used along with acid fuchsin as a constituent of the plasma staining solution in Lendrum's Picro-Mallory for fibrin. It has a role as a histological dye and a fluorochrome. It contains a lissamine fast red(2-).
Wissenschaftliche Forschungsanwendungen
Bacterial Infections and Therapeutic Applications
Early Therapeutic Discoveries Prontosil was one of the first chemicals discovered to have a specific effect against streptococcal infections, marking a significant advancement in the treatment of bacterial infections. Research in the early 20th century highlighted its effectiveness against Streptococcus haemolyticus and other forms of Streptococci, significantly reducing mortality rates in conditions such as puerperal septicemia (Higgins & Schlumberger, 1937; Long & Bliss, 1937). This discovery was pivotal, as it provided a new chemical pathway for the development of antibiotics.
Ocular Infections In the realm of ophthalmology, Prontosil (referred to as Neoprontosil) found applications in treating ocular infections through subconjunctival injections, showcasing its broad antimicrobial properties (Paton, 1939).
Studies on Mechanism of Action and Toxicity
Mechanism of Action Research aimed at understanding the mechanism of action of Prontosil and its derivatives contributed to the foundational knowledge of sulfa drugs' therapeutic effects, demonstrating their role in treating bacterial infections through various modes of action (Lockwood, Coburn, & Stokinger, 1938).
Toxicity Studies Long-term toxicity studies of related chemical agents, including fluorescent whitening agents with structural similarities to Prontosil, indicated no adverse effects in rats and dogs, contributing to the understanding of the safety profile of such compounds (Lyman et al., 1975).
Dye Studies and Environmental Research
Aggregation Behavior Investigations into the aggregation behavior of azo dyes containing trifluoromethyl groups, which share structural features with Prontosil, provided insights into the physicochemical properties and potential environmental impact of these compounds (Hamada et al., 1995).
Wirkmechanismus
Target of Action
LISSAMINE FAST RED B primarily targets cellular components for staining purposes. It is widely used as a histological dye, particularly for staining fibrin in tissue samples . The compound binds to specific cellular structures, allowing for enhanced visualization under a microscope.
Mode of Action
The dye interacts with cellular proteins and nucleic acids through ionic and hydrogen bonding. The sulfonate groups in its structure facilitate binding to positively charged sites on proteins and other macromolecules. This interaction results in the dye adhering to specific cellular components, providing contrast and highlighting particular features .
Biochemical Pathways
As a staining agent, LISSAMINE FAST RED B does not significantly alter biochemical pathways. Its primary role is to provide visual contrast in histological samples. Its binding to cellular components can help in identifying and studying various biochemical processes by making specific structures more visible under a microscope .
Pharmacokinetics
In histological applications, the dye is applied directly to tissue samples, where it binds to target structures without systemic absorption .
Result of Action
The molecular and cellular effects of LISSAMINE FAST RED B are primarily visual. By binding to specific cellular components, the dye enhances the contrast of these structures, making them easier to observe and study under a microscope. This is particularly useful in identifying and analyzing tissue morphology and pathology .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of LISSAMINE FAST RED B. The dye is most effective in a controlled laboratory setting where these factors can be carefully managed. For instance, the pH of the staining solution can affect the binding affinity of the dye to its target structures .
LISSAMINE FAST RED B is a valuable tool in histology and microscopy, providing essential contrast for the detailed study of tissue samples. Its ability to bind selectively to cellular components makes it indispensable for visualizing and analyzing biological structures.
Biochemische Analyse
Biochemical Properties
It is known that the compound is used as a dye in biochemical research, particularly in histological staining . The dye is used to highlight particular features of interest in cells and tissues, such as nuclei and cytoplasm
Cellular Effects
The cellular effects of LISSAMINE FAST RED B are primarily observed in its role as a histological dye. It is used to stain tissues that are difficult to see, enhancing the visibility of certain cellular structures
Molecular Mechanism
As a dye, it likely exerts its effects by binding to certain cellular structures, thereby enhancing their visibility
Temporal Effects in Laboratory Settings
It is known that the dye is used in various staining procedures, which suggests that it may have some degree of stability
Dosage Effects in Animal Models
As a dye used in histological staining, it is likely used in relatively small quantities
Metabolic Pathways
As a dye, it is likely not involved in typical metabolic pathways involving enzymes or cofactors
Transport and Distribution
As a dye, it is likely distributed throughout the cells and tissues it is applied to
Subcellular Localization
As a dye, it is likely localized to the cells and tissues it is applied to
Eigenschaften
IUPAC Name |
disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGIKUGDXINHLL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064258 | |
| Record name | Acid Red 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6360-07-2, 302912-22-7 | |
| Record name | Acid Red 37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006360072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-sulfophenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Red 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acid red 37 (c.i. 17045) (diammonium salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 37 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P662T5N3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















